![molecular formula C44H50ClN6O2+ B12293397 trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)
trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride is a complex organic compound with a unique structure that includes a porphyrin core Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is essential for oxygen transport in blood
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride involves multiple steps, starting with the preparation of the porphyrin core The porphyrin core can be synthesized through the condensation of pyrrole and an aldehyde under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pH, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can also occur, particularly at the porphyrin core, affecting its color and reactivity.
Substitution: The phenyl and propoxy groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin dications, while reduction can yield porphyrin dianions. Substitution reactions can introduce new functional groups onto the phenyl or propoxy moieties.
Applications De Recherche Scientifique
Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride has a wide range of scientific research applications:
Chemistry: It can be used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound can be used in studies of heme proteins and other porphyrin-containing biomolecules.
Industry: It can be used in the development of sensors and other analytical devices due to its ability to interact with various analytes.
Mécanisme D'action
The mechanism of action of trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride involves its interaction with molecular targets such as proteins and nucleic acids. The porphyrin core can bind to metal ions, which can then interact with biological molecules. The trimethylazanium groups can enhance the solubility and cellular uptake of the compound, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heme: A naturally occurring porphyrin that is essential for oxygen transport in blood.
Chlorophyll: A porphyrin derivative involved in photosynthesis in plants.
Phthalocyanines: Synthetic porphyrin analogs used in dyes and pigments.
Uniqueness
Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride is unique due to its specific functional groups and quaternized nitrogen atoms, which confer distinct electronic and solubility properties. These features make it particularly suitable for applications in photodynamic therapy and as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C44H50ClN6O2+ |
|---|---|
Poids moléculaire |
730.4 g/mol |
Nom IUPAC |
trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C44H50N6O2.ClH/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6;/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
LGCJHAKMIXZHDT-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)


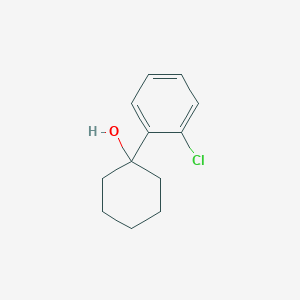
![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
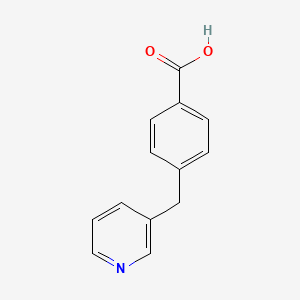
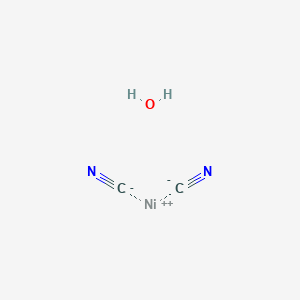
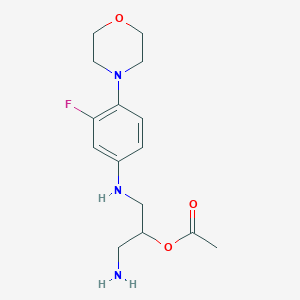
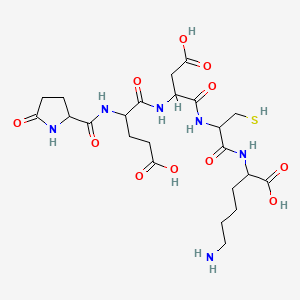
![tert-butyl 2-[(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12293416.png)
